molecular formula C7H13ClO3 B3059919 Ethyl 2-(3-chloropropoxy)acetate CAS No. 143165-48-4

Ethyl 2-(3-chloropropoxy)acetate

Cat. No.: B3059919
CAS No.: 143165-48-4
M. Wt: 180.63 g/mol
InChI Key: WWUOQCGCASJPHJ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloropropoxy)acetate is an organic compound with the molecular formula C7H13ClO3. It is a liquid at room temperature and is primarily used in various chemical synthesis processes. The compound is characterized by the presence of an ethyl ester group and a chloropropoxy group attached to an acetate backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-chloropropoxy)acetate can be synthesized through the reaction of 3-chloropropanol with ethyl diazoacetate in the presence of a catalyst such as boron trifluoride-etherate. The reaction is typically carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chloropropoxy)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(3-chloropropoxy)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the preparation of biologically active molecules for research purposes.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(3-chloropropoxy)acetate involves its reactivity due to the presence of the ester and chloropropoxy groups. The ester group can undergo hydrolysis, while the chloropropoxy group can participate in substitution reactions. These reactions enable the compound to act as an intermediate in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an ester and a chloropropoxy group, which allows it to participate in a wider range of chemical reactions compared to simpler esters like ethyl acetate .

Biological Activity

Ethyl 2-(3-chloropropoxy)acetate is a compound that has garnered attention in various fields of biological research due to its diverse biochemical properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H13ClO3C_7H_{13}ClO_3 and a molecular weight of approximately 178.63 g/mol. Its structure features an ethyl acetate moiety linked to a chloropropoxy group, which contributes to its reactivity and biological activity.

The biological activity of this compound is primarily mediated through its interactions with various enzymes and cellular pathways:

  • Enzyme Inhibition : It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to either inhibition or activation of enzymatic activity, depending on the specific context of the interaction.
  • Cellular Signaling : The compound influences cell signaling pathways that regulate processes such as proliferation and apoptosis. It modulates the expression of genes related to oxidative stress response, impacting cellular metabolism and survival .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description
Enzyme Interaction Modulates activity of cytochrome P450 enzymes; potential for drug metabolism.
Gene Expression Modulation Alters expression of genes involved in oxidative stress and apoptosis.
Cell Proliferation Influences cell growth; low doses may enhance while high doses can be toxic.
Toxicity Profile High doses linked to liver damage and increased oxidative stress .

Case Studies

Several studies have investigated the effects of this compound in various biological contexts:

  • Study on Cellular Effects : Research indicated that low concentrations of the compound enhanced metabolic activity in certain cell lines, while higher concentrations resulted in significant cytotoxic effects, particularly in liver cells .
  • Animal Model Research : In vivo studies demonstrated that administration of this compound led to observable changes in liver enzyme levels, suggesting a dose-dependent relationship between the compound's administration and biological response .
  • Comparative Studies : this compound was compared with similar compounds, revealing distinct differences in enzyme inhibition profiles and cellular effects, highlighting its unique biological activity.

Properties

IUPAC Name

ethyl 2-(3-chloropropoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO3/c1-2-11-7(9)6-10-5-3-4-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUOQCGCASJPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616606
Record name Ethyl (3-chloropropoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143165-48-4
Record name Ethyl (3-chloropropoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.